rubiarbonol A
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Overview
Description
Rubiarbonol A is a pentacyclic triterpenoid of the class of arborinane-type terpenoids isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a pentacyclic triterpenoid and a tetrol.
Scientific Research Applications
Cytotoxic Mechanism in Cancer Cells
Rubiarbonol G, a triterpenoid from Rubia yunnanensis, has been identified for its potent cytotoxicity against various human cancer cell lines. The cytotoxic mechanism involves apoptosis induction and G0/G1 arrest in HeLa cells, mediated through the activation of ERK1/2 and JNK pathways in the MAPK family. This leads to increased expression of p53, triggering G0/G1 arrest through p53/p21/cyclin D1 signaling, and apoptosis via JNK activation, which down-regulates Bcl-2 protein expression. Additionally, Rubiarbonol G inhibits NF-κB signaling, affecting downstream apoptosis and cell cycle arrest mechanisms (Zeng et al., 2017).
Antiplatelet Aggregation Activities
Rubiarbonol A, isolated from Rubia yunnanensis, has shown potential antiplatelet aggregation activities, which could be significant in the context of cardiovascular health and disease management. The specific mechanisms and applications of this activity require further exploration (Liou & Wu, 2002).
properties
Product Name |
rubiarbonol A |
---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1R,3S,3aR,5aS,5bS,6S,7aR,9S,11aS,13aR,13bR)-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol |
InChI |
InChI=1S/C30H50O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8,17,19-25,31-34H,9-16H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
JTXWJQOIXGIONJ-MXBKMJCMSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)CO)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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